N-(cyclopentylmethyl)-4-fluoro-2-iodobenzamide
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Overview
Description
N-(cyclopentylmethyl)-4-fluoro-2-iodobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a benzamide core substituted with a cyclopentylmethyl group, a fluorine atom, and an iodine atom, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylmethyl)-4-fluoro-2-iodobenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the iodination of 4-fluorobenzamide, followed by the introduction of the cyclopentylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopentylmethyl)-4-fluoro-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to remove the iodine atom.
Substitution: Nucleophilic substitution reactions can be carried out to replace the iodine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated derivatives. Substitution reactions can result in a variety of substituted benzamides with different functional groups.
Scientific Research Applications
N-(cyclopentylmethyl)-4-fluoro-2-iodobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclopentylmethyl)-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and iodine atoms can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopentylmethyl)-4-fluorobenzamide: Lacks the iodine atom, which may affect its reactivity and binding properties.
N-(cyclopentylmethyl)-2-iodobenzamide: Similar structure but with the iodine atom in a different position, potentially altering its chemical behavior.
N-(cyclopentylmethyl)-4-chloro-2-iodobenzamide: Contains a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
Uniqueness
N-(cyclopentylmethyl)-4-fluoro-2-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric effects. These properties can enhance its reactivity in chemical reactions and its binding affinity in biological systems, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(cyclopentylmethyl)-4-fluoro-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FINO/c14-10-5-6-11(12(15)7-10)13(17)16-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKRVXXBDBUTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=C(C=C(C=C2)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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